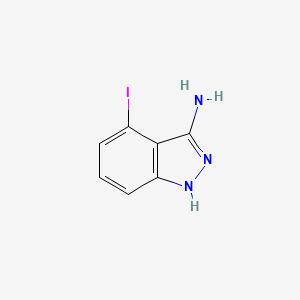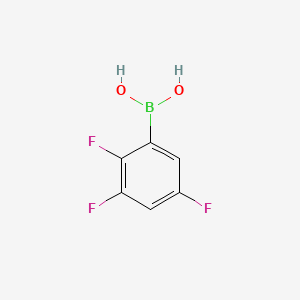![molecular formula C13H16N2O5S B1308403 3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid CAS No. 108583-90-0](/img/structure/B1308403.png)
3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-amino}propanoic acid is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that can be used to infer some information about the compound . The first paper discusses a chromatographic method for the determination of amino acids, which could potentially be applied to the analysis of the compound if it possesses amino acid-like properties . The second paper details the crystal structure of a related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, which shares the indole ring and amino acid functionalities with the compound of interest .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of indole-based amino acids with other reagents to introduce additional functional groups. In the case of the compound mentioned in the second paper, (S)-2-amino-3-(1H-indol-3-yl)propanoic acid was synthesized by stirring in acetic acid and allowing natural evaporation to produce crystals suitable for X-ray analysis . A similar approach might be used for the synthesis of 3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-amino}propanoic acid, with the appropriate sulfonyl and acetyl reagents.
Molecular Structure Analysis
The molecular structure of related indole-based amino acids has been characterized using X-ray crystallography. The crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid reveals a molecule that is stabilized by hydrogen bonds, with the indole ring being essentially planar . This information can be extrapolated to suggest that the compound of interest may also form stable crystal structures with hydrogen bonding and have a planar indole ring as part of its structure.
Chemical Reactions Analysis
While the provided papers do not discuss the chemical reactions of the specific compound, they do provide a method for the determination of amino acids, which could be used to analyze the reactivity of the amino acid moiety within the compound . The compound's reactivity would likely be influenced by the presence of the sulfonyl and acetyl groups, which could affect its acidity, nucleophilicity, and overall chemical stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the indole ring, amino group, and additional functional groups would contribute to its solubility, acidity, and potential interactions with other molecules. The chromatographic method described in the first paper could be used to determine some of these properties, such as solubility and reactivity, by analyzing the compound's behavior during separation . The crystallographic data from the second paper provides insights into the solid-state properties, such as crystal packing and hydrogen bonding potential .
科学的研究の応用
Synthesis and Structural Analysis
Schiff Bases Derived from Tryptophan : A study by Radhakrishnan et al. (2020) explored the synthesis of Schiff bases derived from Tryptophan, demonstrating their significant antimicrobial activity. This study indicates the potential of indole-derived compounds in developing antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Crystal Structure Analysis : Research by Li, Liang, & Tai (2009) provided an in-depth analysis of the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, showcasing the importance of indole derivatives in the study of molecular geometry and hydrogen bonding interactions (Li, Liang, & Tai, 2009).
Biological Applications
Anticancer Agents : Ö. Yılmaz et al. (2015) synthesized indapamide derivatives with potent proapoptotic activity against melanoma cell lines, underscoring the therapeutic potential of indole derivatives in cancer treatment (Yılmaz et al., 2015).
Antimicrobial Activity : Fadda, El-Mekawy, & AbdelAal (2016) developed novel N-sulfonates with antimicrobial and antifungal properties, highlighting the role of sulfonated indole derivatives in addressing microbial resistance (Fadda, El-Mekawy, & AbdelAal, 2016).
特性
IUPAC Name |
3-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-9(16)15-7-5-10-8-11(2-3-12(10)15)21(19,20)14-6-4-13(17)18/h2-3,8,14H,4-7H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTZTZHBEWMTCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)

![8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1308327.png)



![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)





![3-(2,6-Dimethyl-3-oxo-2,3-dihydro-benzo[1,4]-oxazin-4-yl)-propionic acid](/img/structure/B1308372.png)